

# "application of 1,2,3,4-tetrahydroisoquinolin-7-amine in parallel synthesis"

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## Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroisoquinolin-7-amine

Cat. No.: B1314433

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## Application of 1,2,3,4-Tetrahydroisoquinolin-7-amine in Parallel Synthesis

For Researchers, Scientists, and Drug Development Professionals

### Introduction

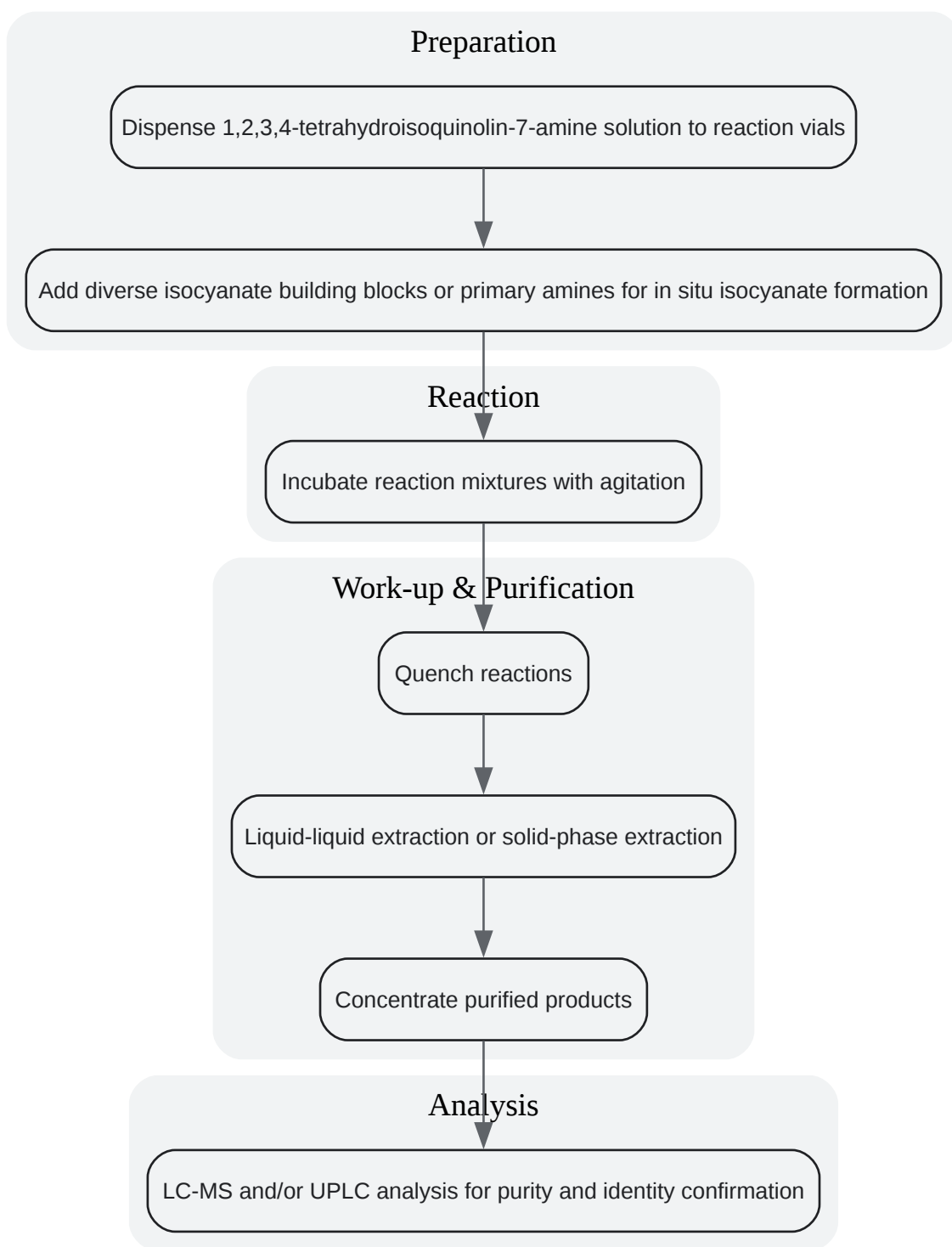
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Its rigid, three-dimensional structure makes it an excellent starting point for the synthesis of compound libraries aimed at exploring chemical space in drug discovery. Specifically, **1,2,3,4-tetrahydroisoquinolin-7-amine** offers a versatile handle for diversification through its reactive primary amino group at the 7-position. This allows for the generation of large and diverse compound libraries via parallel synthesis, a key strategy in modern drug development for the rapid identification of new lead compounds.

This application note details a protocol for the solution-phase parallel synthesis of a urea library derived from **1,2,3,4-tetrahydroisoquinolin-7-amine**. The methodology is designed for high-throughput synthesis and purification, enabling the efficient generation of a diverse set of molecules for biological screening.

### Parallel Synthesis of a Urea Library

The primary amino group of **1,2,3,4-tetrahydroisoquinolin-7-amine** can be readily functionalized to introduce a wide variety of substituents. One common and robust reaction for library synthesis is the formation of ureas. In this proposed workflow, the amine is reacted with a diverse set of isocyanates, which can be generated in situ from primary amines and a carbonyl source, or used as pre-formed building blocks.

A logical workflow for this parallel synthesis is outlined below.



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